molecular formula C18H28O3S2 B14386757 benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-76-3

benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14386757
CAS No.: 88122-76-3
M. Wt: 356.5 g/mol
InChI Key: GJELAOHLCIHCRZ-NDXYWBNTSA-N
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Description

Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is a complex organic compound that combines the structural features of benzoic acid and a dithiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the dithiolan ring, which is then attached to a heptyl chain. This intermediate is subsequently reacted with benzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolan ring to a simpler thiol or sulfide structure.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially altering their function. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid Derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid moiety but differ in their functional groups.

    Dithiolan Compounds: Molecules such as 1,3-dithiolane and its derivatives have similar ring structures but lack the heptyl chain and benzoic acid component.

Uniqueness

Benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a benzoic acid moiety with a dithiolan ring and a heptyl chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

88122-76-3

Molecular Formula

C18H28O3S2

Molecular Weight

356.5 g/mol

IUPAC Name

benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C11H22OS2.C7H6O2/c1-2-3-4-5-6-7-11-13-9-10(8-12)14-11;8-7(9)6-4-2-1-3-5-6/h10-12H,2-9H2,1H3;1-5H,(H,8,9)/t10-,11-;/m1./s1

InChI Key

GJELAOHLCIHCRZ-NDXYWBNTSA-N

Isomeric SMILES

CCCCCCC[C@@H]1SC[C@H](S1)CO.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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